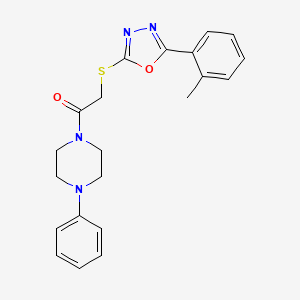

1-(4-Phenylpiperazin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Description

1-(4-Phenylpiperazin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name |

2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S/c1-16-7-5-6-10-18(16)20-22-23-21(27-20)28-15-19(26)25-13-11-24(12-14-25)17-8-3-2-4-9-17/h2-10H,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPIKKVOISZMARR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Phenylpiperazin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves multiple steps:

Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

Thioether formation: The oxadiazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

Piperazine attachment: Finally, the phenylpiperazine moiety is introduced through nucleophilic substitution or coupling reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Phenylpiperazin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

Substitution: The phenyl group or piperazine ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced oxadiazole derivatives.

Substitution: Various substituted phenyl or piperazine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing similar structural motifs exhibit significant anticancer properties. For instance, derivatives with thiadiazole and piperazine structures have shown promising results against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study by Alam et al. (2011) assessed the cytotoxic effects of thiadiazole derivatives against human cancer cell lines such as A549 (lung), SK-MEL-2 (skin), SK-OV-3 (ovarian), and HCT15 (colon). Some compounds demonstrated IC50 values as low as 4.27 µg/mL against SK-MEL-2 cells, indicating strong anticancer potential. The proposed mechanisms include:

- Inhibition of Cell Proliferation : The compound may disrupt cell cycle progression.

- Induction of Apoptosis : Activation of caspases has been observed in related compounds.

- Targeting Specific Receptors : The piperazine component may interact with neurotransmitter receptors involved in metabolic pathways.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies on similar compounds indicate effectiveness against various bacterial strains.

Comparative Analysis with Related Compounds

| Compound Name | Anticancer Activity (IC50) | Notable Features |

|---|---|---|

| Compound A | 8.107 μM (HepG2) | Different substituent on the thiadiazole ring |

| Compound B | 0.04 μM (MCF7) | Higher potency than doxorubicin |

| 1-(4-Phenylpiperazin-1-yl)-2... | TBD | Unique piperazine-thiadiazole structure enhances selectivity |

Mechanism of Action

The mechanism of action of 1-(4-Phenylpiperazin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

1-(4-Phenylpiperazin-1-yl)-2-(2-(o-tolyl)thio)ethanone: Similar structure but lacks the oxadiazole ring.

1-(4-Phenylpiperazin-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone: Similar structure with a different substitution pattern on the oxadiazole ring.

Uniqueness: 1-(4-Phenylpiperazin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is unique due to the presence of both the oxadiazole ring and the thioether linkage, which confer distinct chemical and biological properties

Biological Activity

1-(4-Phenylpiperazin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a synthetic compound that combines a piperazine moiety with an oxadiazole derivative. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of the compound can be depicted as follows:

This structure incorporates:

- Piperazine ring : Known for its role in various pharmacological activities.

- Oxadiazole ring : Associated with diverse biological activities, including anticancer properties.

Anticancer Properties

Research indicates that compounds containing oxadiazole units exhibit significant anticancer activities. For instance, a study highlighted that derivatives of oxadiazoles can induce apoptosis in cancer cells by activating pathways involving p53 and caspase-3 . The specific compound under review has been shown to increase the expression of p53 in MCF-7 breast cancer cells, suggesting a mechanism for its anticancer activity.

Enzyme Inhibition

The compound exhibits inhibitory effects on various enzymes relevant to cancer progression. For example, studies have shown that certain piperazine derivatives can inhibit human acetylcholinesterase and carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis . The inhibition of CAs has been linked to reduced tumor cell proliferation and increased efficacy of other anticancer agents.

Study 1: In Vitro Evaluation

In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. For instance, it was tested against MCF-7 and HeLa cells, showing IC50 values indicating significant antiproliferative activity .

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 0.65 |

| HeLa | 2.41 |

Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound with target proteins involved in cancer pathways. The results suggest strong hydrophobic interactions between the oxadiazole moiety and amino acid residues in the active sites of these proteins, similar to established anticancer drugs like Tamoxifen .

The proposed mechanism of action involves:

- Induction of Apoptosis : Activation of apoptotic pathways through upregulation of pro-apoptotic factors.

- Enzyme Inhibition : Competitive inhibition of key enzymes that facilitate tumor growth.

Q & A

Basic Question: What are the key synthetic routes for synthesizing 1-(4-phenylpiperazin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the oxadiazole ring via cyclization of hydrazides with carboxylic acid derivatives under acidic/basic conditions .

- Step 2 : Introduction of the phenylpiperazine moiety via nucleophilic substitution or coupling reactions .

- Step 3 : Thioether linkage formation between the oxadiazole and ethanone groups using α-bromoacetophenone derivatives in an SN2 reaction .

Methodological Note : Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield. Monitor intermediates via HPLC and NMR .

Advanced Question: How can conflicting bioactivity data for this compound be resolved in anticancer assays?

Discrepancies may arise due to:

- Cell line variability : Test across multiple cancer cell lines (e.g., HepG-2, A549) to assess selectivity .

- Structural analogs : Compare activity with derivatives lacking the o-tolyl or phenylpiperazine groups to identify pharmacophores .

- Assay conditions : Standardize protocols (e.g., incubation time, concentration) and use statistical tools (e.g., ANOVA) to validate reproducibility .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

- NMR (¹H/¹³C) : Assign peaks for the phenylpiperazine (δ 2.5–3.5 ppm for piperazine protons) and o-tolyl groups (δ 6.8–7.2 ppm for aromatic protons) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., calculated m/z for C₂₁H₂₂N₄O₂S: 394.15) .

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) bonds .

Advanced Question: How does the o-tolyl substituent influence the compound’s electronic properties and reactivity?

The o-tolyl group:

- Steric effects : Ortho-methylation hinders rotation, stabilizing planar conformations critical for target binding .

- Electronic effects : Electron-donating methyl groups enhance π-π stacking with aromatic residues in enzymes .

Experimental validation : Perform DFT calculations to map electron density and compare with X-ray crystallography data (if available) .

Basic Question: What are the recommended purification methods for intermediates?

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) for oxadiazole intermediates .

- Recrystallization : Purify phenylpiperazine derivatives using ethanol/water mixtures .

Quality Control : Purity ≥95% (HPLC, λ = 254 nm) is essential for biological assays .

Advanced Question: How can reaction yields be improved for the thioether linkage step?

- Catalyst optimization : Use phase-transfer catalysts (e.g., PEG-400) to enhance SN2 reactivity .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilicity of the thiol group .

Data Table :

| Solvent | Catalyst | Yield (%) |

|---|---|---|

| DMF | None | 65 |

| DMSO | PEG-400 | 82 |

| Acetonitrile | K₂CO₃ | 58 |

Basic Question: What are the potential biological targets of this compound?

- Enzyme inhibition : Oxadiazole derivatives target topoisomerase II and kinases .

- Receptor modulation : Phenylpiperazine moieties interact with serotonin/dopamine receptors .

Validation : Perform molecular docking studies with AutoDock Vina and validate via enzyme inhibition assays .

Advanced Question: How to address low solubility in aqueous buffers during in vitro assays?

- Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes .

- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) at the ethanone position .

Note : Measure solubility via shake-flask method and validate with UV-Vis spectroscopy .

Basic Question: What safety precautions are required for handling this compound?

- Toxicity : Potential neurotoxicity (phenylpiperazine) and irritancy (thioether). Use PPE (gloves, goggles) .

- Waste disposal : Neutralize acidic/basic byproducts before disposal .

Advanced Question: How to resolve crystallographic ambiguities in structural determination?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.